molecular formula C15H13NO4S B11802212 Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate

Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate

Cat. No.: B11802212
M. Wt: 303.3 g/mol
InChI Key: ACTZGOVWTMYWBS-UHFFFAOYSA-N
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Description

Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of a thiazole ring with a dioxobutanoate ester group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-phenylthiazole with a suitable dioxobutanoate precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, which can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for exploring biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Researchers investigate its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-phenylthiazole: Shares the thiazole ring but lacks the dioxobutanoate ester group.

    Methyl 2,4-dioxobutanoate: Contains the dioxobutanoate ester group but lacks the thiazole ring.

    Thiazole derivatives: Various derivatives with different substituents on the thiazole ring.

Uniqueness

Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate is unique due to its combination of a thiazole ring and a dioxobutanoate ester group. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H13NO4S

Molecular Weight

303.3 g/mol

IUPAC Name

methyl 4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2,4-dioxobutanoate

InChI

InChI=1S/C15H13NO4S/c1-9-13(11(17)8-12(18)15(19)20-2)21-14(16-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3

InChI Key

ACTZGOVWTMYWBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CC(=O)C(=O)OC

Origin of Product

United States

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